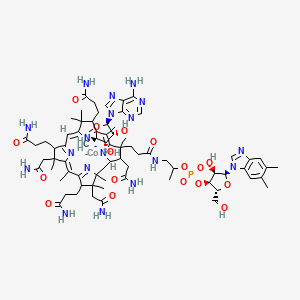

Adenosylcobalamin

Descripción

Propiedades

Número CAS |

13870-90-1 |

|---|---|

Fórmula molecular |

C72H100CoN18O17P |

Peso molecular |

1579.6 g/mol |

Nombre IUPAC |

2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(3R,13S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate |

InChI |

InChI=1S/C62H90N13O14P.C10H12N5O3.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);2-4,6-7,10,16-17H,1H2,(H2,11,12,13);/q;-1;+3/p-2/t31?,34?,35?,36?,37?,41?,52?,53?,56?,57?,59-,60+,61+,62+;;/m1../s1 |

Clave InChI |

OAJLVMGLJZXSGX-AZCDKEHOSA-L |

SMILES isomérico |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CC[C@@]4(C(C5[C@]6([C@@](C(C(=N6)C(=C7[C@@](C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[CH2-]C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+3] |

SMILES canónico |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[CH2-]C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+3] |

Apariencia |

Solid powder |

Otros números CAS |

13870-90-1 |

Descripción física |

Dark red odorless solid; Hygroscopic; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS] |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

partly miscible in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

3',4'-anhydroadenosylcobalamin 5'-deoxyadenosylcobalamin adenosylcobalamin AdoCbl cobamamide coenzyme B12 desoxyadenosylcobalamine dibencozide Indusil T vitamin B12 coenzyme |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on Adenosylcobalamin Enzyme Mechanisms and Kinetics

Audience: Researchers, scientists, and drug development professionals

Executive Summary

Adenosylcobalamin (AdoCbl, Coenzyme B12) dependent enzymes catalyze a unique and challenging class of isomerization and elimination reactions critical to various metabolic pathways. These enzymes harness the reactivity of a 5'-deoxyadenosyl radical, generated through the homolytic cleavage of the cobalt-carbon (Co-C) bond of AdoCbl, to overcome significant activation energy barriers. Understanding the intricate mechanisms and kinetics of these enzymes is paramount for elucidating fundamental biochemical processes and for the development of novel therapeutics targeting metabolic disorders. This guide provides a comprehensive overview of the core mechanistic principles, detailed kinetic data, and key experimental methodologies used to study AdoCbl-dependent enzymes.

Core Mechanism: A Radical Approach to Catalysis

The unifying feature of all AdoCbl-dependent enzymes is their reliance on a radical-based mechanism initiated by the homolysis of the Co-C bond of the cofactor.[1][2] This process generates a highly reactive 5'-deoxyadenosyl radical (Ado•) and cob(II)alamin.[2] The enzyme active site plays a crucial role in lowering the Co-C bond dissociation energy, which is approximately 32 kcal/mol in free solution, thereby accelerating the rate of homolysis by a factor of ~1012.[1][3]

The catalytic cycle can be broadly described by the following key steps:

-

Substrate Binding and Conformational Change: The binding of the substrate to the holoenzyme induces conformational changes that are thought to strain the Co-C bond, facilitating its cleavage.

-

Co-C Bond Homolysis: The Co-C bond breaks homolytically, forming the 5'-deoxyadenosyl radical and cob(II)alamin. This is the radical initiation step.

-

Hydrogen Abstraction: The highly reactive 5'-deoxyadenosyl radical abstracts a hydrogen atom from the substrate, generating 5'-deoxyadenosine (B1664650) and a substrate radical.[2][4]

-

Radical Rearrangement: The substrate radical undergoes a 1,2-rearrangement. The nature of this rearrangement is specific to the enzyme and substrate.

-

Hydrogen Re-abstraction: The rearranged product radical abstracts a hydrogen atom from the 5'-deoxyadenosine, regenerating the 5'-deoxyadenosyl radical and forming the product.

-

Co-C Bond Reformation and Product Release: The 5'-deoxyadenosyl radical recombines with cob(II)alamin to reform the AdoCbl cofactor, and the product is released from the active site.

This general mechanism is illustrated in the following diagram:

Key this compound-Dependent Enzymes: Mechanisms and Kinetics

This section details the mechanisms and kinetic parameters of three well-studied AdoCbl-dependent enzymes: Glutamate (B1630785) Mutase, Methylmalonyl-CoA Mutase, and Ribonucleotide Reductase.

Glutamate Mutase

Glutamate mutase catalyzes the reversible isomerization of L-glutamate to L-threo-3-methylaspartate, a key step in the fermentation of glutamate by certain anaerobic bacteria.[5]

Mechanism: The reaction proceeds via a fragmentation-recombination mechanism. The initially formed glutamate radical fragments into an acrylate (B77674) radical and a glycyl radical. These fragments then recombine to form the 3-methylaspartate radical.

Kinetic Data:

| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Clostridium cochlearium (Wild-type) | L-Glutamate | 1.3 | 25 | 1.9 x 104 | [5] |

| Clostridium cochlearium (Wild-type) | L-threo-3-Methylaspartate | 0.15 | 15 | 1.0 x 105 | [5] |

| Clostridium tetanomorphum (GlmES fusion) | L-Glutamate | 0.8 | 16 | 2.0 x 104 | [5] |

| Clostridium tetanomorphum (GlmES fusion) | L-threo-3-Methylaspartate | 0.1 | 10 | 1.0 x 105 | [5] |

| Isotope Effect | Value | Condition | Reference |

| DVmax (L-Glutamate) | 2.1 | Wild-type | [5] |

| DVmax/Km (L-Glutamate) | 2.3 | Wild-type | [5] |

| DVmax (L-Glutamate) | 1.6 | GlmES fusion | [5] |

| DVmax/Km (L-Glutamate) | 1.7 | GlmES fusion | [5] |

| Secondary Tritium KIE (kH/kT) on AdoCbl homolysis | 0.76 ± 0.02 | Pre-steady-state | [6] |

Methylmalonyl-CoA Mutase

Methylmalonyl-CoA mutase (MCM) is a crucial enzyme in the catabolism of odd-chain fatty acids and certain amino acids, catalyzing the conversion of L-methylmalonyl-CoA to succinyl-CoA.[4][7] In humans, defects in this enzyme lead to methylmalonic acidemia.[7]

Mechanism: The reaction involves the rearrangement of the carbon skeleton, where the thioester group migrates.

Kinetic Data:

| Enzyme Source | Substrate/Cofactor | Km (µM) | Vmax (U/mg) | Reference |

| Human (Wild-type) | AdoCbl | 0.04 - 0.2 | 23 - 26 | [4][7] |

| Human (G94V mutant) | AdoCbl | 1.6 | ~25 | [7] |

| Human (Y231N mutant) | AdoCbl | 36 | ~25 | [7] |

| Human (R369H mutant) | AdoCbl | 1.6 | ~25 | [7] |

| Human (G623R mutant) | AdoCbl | 11 | ~12.5 | [7] |

| Human (H678R mutant) | AdoCbl | 1.8 | ~0.05 | [7] |

| Human (G717V mutant) | AdoCbl | 3.5 | ~1.25 | [7] |

| Isotope Effect | Value | Direction | Reference |

| DV | 5-6 | Forward | [8] |

| DV | 3.4 | Reverse | [8] |

Class II Ribonucleotide Reductase

Class II ribonucleotide reductases (RNRs) are AdoCbl-dependent enzymes that catalyze the reduction of ribonucleotides to deoxyribonucleotides, a fundamental step in DNA synthesis and repair.[2][9]

Mechanism: Unlike the mutases, the 5'-deoxyadenosyl radical in Class II RNRs initiates a radical cascade by abstracting a hydrogen atom from a conserved cysteine residue in the active site, generating a thiyl radical. This thiyl radical then abstracts a hydrogen from the C3' position of the ribonucleotide substrate, initiating the reduction process.[2]

References

- 1. Using kinetic isotope effects to probe the mechanism of this compound-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound enzymes: Theory and experiment begin to converge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. This compound-dependent glutamate mutase: examination of substrate and coenzyme binding in an engineered fusion protein possessing simplified subunit structure and kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. Expression and kinetic characterization of methylmalonyl-CoA mutase from patients with the mut- phenotype: evidence for naturally occurring interallelic complementation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Studies on the mechanism of this compound-dependent ribonucleotide reduction by the use of analogs of the coenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

The Radical Power of Vitamin B12: An In-depth Guide to Adenosylcobalamin in Radical-Based Reactions

For Researchers, Scientists, and Drug Development Professionals

December 4, 2025

Executive Summary

Adenosylcobalamin (AdoCbl), a biologically active form of Vitamin B12, serves as a crucial cofactor for a unique class of enzymes that catalyze challenging chemical transformations through radical-based mechanisms. These reactions are fundamental to various metabolic processes in all domains of life. This technical guide provides a comprehensive overview of the pivotal role of this compound in initiating and facilitating radical-based reactions. We delve into the mechanistic intricacies of radical generation, explore the diverse array of reactions catalyzed by AdoCbl-dependent enzymes, and present key quantitative data to illustrate the efficiency of these biocatalysts. Furthermore, this document offers detailed experimental protocols for the study of these complex enzymatic systems, from enzyme purification and activity assays to advanced spectroscopic characterization. Visualized through signaling pathways and experimental workflows, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to advance our understanding and application of this compound-mediated radical chemistry.

Introduction: The Enigmatic Role of this compound

This compound, or coenzyme B12, is a structurally complex organometallic cofactor distinguished by a unique and relatively weak cobalt-carbon (Co-C) bond.[1] This bond is central to its function as a precursor to the highly reactive 5'-deoxyadenosyl radical (Ado•).[1] AdoCbl-dependent enzymes harness the reactivity of this radical to overcome significant activation energy barriers in a variety of chemical reactions, particularly intramolecular rearrangements.[2] These enzymatic processes are vital for the metabolism of amino acids, fatty acids, and nucleotides.[3] Understanding the mechanisms by which these enzymes control the generation and reactivity of the adenosyl radical is a key area of research with implications for enzymology, metabolic diseases, and drug development.

The Core Mechanism: Homolytic Cleavage and Radical Generation

The catalytic cycle of all this compound-dependent enzymes begins with the homolytic cleavage of the Co-C bond.[1] This bond dissociation is energetically unfavorable in free solution, with a bond dissociation energy (BDE) of approximately 32 kcal/mol.[1] However, within the enzyme's active site, this process is dramatically accelerated by a factor of ~1012.[4]

Upon substrate binding, a conformational change in the enzyme is induced, which is thought to destabilize the Co-C bond, facilitating its homolysis to generate cob(II)alamin (a Co2+ species) and the 5'-deoxyadenosyl radical.[1] This highly reactive radical then initiates the catalytic cycle by abstracting a hydrogen atom from the substrate, generating a substrate radical and 5'-deoxyadenosine.[1] This substrate radical is then poised to undergo rearrangement.

digraph "this compound Catalytic Cycle" {

graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"];

node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"];

edge [fontname="Arial", fontsize=9, color="#34A853", arrowhead=normal];

AdoCbl [label="this compound (AdoCbl)"];

Enzyme [label="Apoenzyme"];

Holoenzyme [label="Holoenzyme\n(E-AdoCbl)"];

Substrate [label="Substrate (S-H)"];

ES_complex [label="Enzyme-Substrate Complex\n(E-AdoCbl-S-H)"];

Radical_pair [label="Radical Pair Intermediate\n[E-Cbl(II) •Ado S-H]"];

Substrate_radical [label="Substrate Radical Complex\n[E-Cbl(II) Ado-H S•]"];

Product_radical [label="Product Radical Complex\n[E-Cbl(II) Ado-H P•]"];

EP_complex [label="Enzyme-Product Complex\n(E-AdoCbl-P-H)"];

Product [label="Product (P-H)"];

AdoCbl -> Holoenzyme [label="Binding"];

Enzyme -> Holoenzyme;

Holoenzyme -> ES_complex;

Substrate -> ES_complex;

ES_complex -> Radical_pair [label="Homolysis of Co-C bond", fontcolor="#EA4335"];

Radical_pair -> Substrate_radical [label="H-atom abstraction", fontcolor="#EA4335"];

Substrate_radical -> Product_radical [label="Rearrangement", fontcolor="#FBBC05"];

Product_radical -> EP_complex [label="H-atom re-abstraction", fontcolor="#4285F4"];

EP_complex -> Holoenzyme [label="Product release"];

EP_complex -> Product;

}

Figure 2: General workflow for the study of AdoCbl-dependent enzymes.

Spectroscopic Characterization of Radical Intermediates

Objective: To detect and characterize the radical intermediates and the different oxidation states of the cobalamin cofactor during the enzymatic reaction using UV-Visible and Electron Paramagnetic Resonance (EPR) spectroscopy.

5.3.1. UV-Visible Spectroscopy

Principle: The corrin (B1236194) ring of cobalamin has a distinct UV-Visible absorption spectrum that changes depending on the oxidation state of the cobalt ion and the nature of the axial ligands. This allows for the monitoring of the conversion of AdoCbl (Co3+) to cob(II)alamin (Co2+) upon homolysis of the Co-C bond.[1]

Procedure:

-

Sample Preparation: Prepare the enzyme, AdoCbl, and substrate in a suitable buffer. All solutions should be handled in low light to prevent photolysis of AdoCbl.

-

Baseline Spectrum: Record the UV-Visible spectrum of the holoenzyme (enzyme + AdoCbl) in a quartz cuvette.

-

Reaction Initiation: Initiate the reaction by adding the substrate to the cuvette.

-

Time-course Measurement: Record spectra at regular time intervals to monitor the spectral changes associated with the formation of cob(II)alamin. A decrease in the characteristic absorbance of AdoCbl and an increase in the absorbance of cob(II)alamin can be observed. For rapid reactions, a stopped-flow spectrophotometer is required.[1]

-

Data Analysis: Analyze the changes in absorbance at specific wavelengths to determine the rate of Co-C bond cleavage.

5.3.2. Electron Paramagnetic Resonance (EPR) Spectroscopy

Principle: EPR spectroscopy is a powerful technique for detecting and characterizing paramagnetic species, such as the cob(II)alamin and the organic radicals generated during the catalytic cycle.[4]

Procedure:

-

Sample Preparation: Prepare the reaction mixture as for the UV-Visible spectroscopy experiment.

-

Rapid-Freeze-Quench: For trapping transient radical intermediates, a rapid-freeze-quench apparatus is used. The reaction is initiated and then rapidly frozen at specific time points (milliseconds to seconds) by spraying into a cold liquid (e.g., isopentane (B150273) cooled with liquid nitrogen).

-

EPR Measurement: The frozen sample is transferred to an EPR tube and placed in the EPR spectrometer.

-

Data Acquisition: EPR spectra are recorded at cryogenic temperatures (e.g., liquid helium temperatures).

-

Spectral Analysis: The resulting EPR spectrum is a superposition of the signals from cob(II)alamin and the organic radical. Isotopic labeling of the substrate or cofactor can be used to identify the specific radical species.[4] Spectral simulations are often required to extract detailed information about the electronic and geometric structure of the paramagnetic species.[5]

Role in Drug Development

The unique biochemistry of this compound-dependent enzymes presents opportunities for drug development. Inhibitors of these enzymes could serve as antimicrobial agents by targeting essential metabolic pathways in pathogenic bacteria. Furthermore, the cellular uptake machinery for vitamin B12 is being explored as a "Trojan horse" strategy to deliver drugs specifically to cancer cells, which often have an increased demand for this vitamin.

Conclusion

This compound plays an indispensable role in facilitating a diverse range of radical-based enzymatic reactions. The homolytic cleavage of its unique cobalt-carbon bond to generate a highly reactive 5'-deoxyadenosyl radical is the cornerstone of its catalytic power. Through a combination of kinetic, spectroscopic, and structural studies, a detailed understanding of the mechanisms of these fascinating enzymes is emerging. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore the intricacies of AdoCbl-dependent catalysis and to leverage this knowledge for the development of novel therapeutic strategies. The continued investigation into these radical enzymes promises to uncover new principles of biocatalysis and to open up new avenues in biotechnology and medicine.

References

- 1. This compound enzymes: Theory and experiment begin to converge - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Multiple Roles of ATP:Cob(I)alamin Adenosyltransferases in the Conversion of B12 to Coenzyme B12 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spectroscopic and Computational Insights into the Mechanism of Cofactor Cobalt–Carbon Bond Homolysis by the this compound-Dependent Enzyme Ethanolamine Ammonia-Lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of the Cob(II)alamin – 5′-Deoxy-3′,4′-Anhydroadenosyl Radical Triplet Spin System in the Active Site of Diol Dehydrase - PMC [pmc.ncbi.nlm.nih.gov]

Adenosylcobalamin: A Technical Guide to its Discovery, Biosynthesis, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosylcobalamin (AdoCbl), the physiologically active coenzyme form of Vitamin B12, plays a critical role in a variety of metabolic processes. Its discovery and structural elucidation represent a landmark in the history of biochemistry and natural product chemistry. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, with a focus on the experimental methodologies and quantitative data relevant to researchers in the field. Detailed protocols for the extraction and purification of AdoCbl from microbial sources are presented, alongside a summary of production yields. Furthermore, the intricate aerobic and anaerobic biosynthetic pathways of this compound are delineated through signaling pathway diagrams, offering a visual representation of the enzymatic steps involved in its natural synthesis. This document is intended to serve as a valuable resource for scientists and professionals engaged in the study and application of this essential coenzyme.

Historical Perspective: The Discovery and Structural Elucidation of Vitamin B12 and its Coenzyme Form

The journey to understanding this compound began with the quest to find a cure for pernicious anemia, a fatal disease in the early 20th century. In 1926, Minot and Murphy discovered that feeding raw liver to patients could treat the disease, suggesting the presence of a vital "liver factor".[1] It wasn't until 1948 that the anti-pernicious anemia factor, Vitamin B12, was isolated in crystalline form by research groups at Merck and Glaxo Laboratories.[1]

The monumental task of determining the complex structure of this molecule was undertaken by Dorothy Hodgkin and her team.[1][2][3] Employing X-ray crystallography, a technique then in its nascent stages for such large biomolecules, they painstakingly mapped the three-dimensional arrangement of its atoms.[4][5] This groundbreaking work, which spanned nearly a decade from the late 1940s to the mid-1950s, revealed the intricate corrin (B1236194) ring structure with a central cobalt atom, a feat that earned Hodgkin the Nobel Prize in Chemistry in 1964.[2][3]

The biologically active form, this compound, was subsequently discovered by H.A. Barker and his colleagues in the late 1950s.[4] They identified a coenzyme form of pseudovitamin B12 and later determined the presence of a 5'-deoxyadenosyl group attached to the cobalt atom, a unique organometallic bond in a naturally occurring compound.[4] This discovery was crucial in understanding the enzymatic functions of Vitamin B12.

Biosynthesis of this compound

The de novo synthesis of this compound is exclusive to certain bacteria and archaea.[3] Two distinct pathways have been identified: an aerobic (late cobalt insertion) pathway and an anaerobic (early cobalt insertion) pathway.[6]

Aerobic Biosynthesis Pathway

The aerobic pathway, extensively studied in Pseudomonas denitrificans, involves the synthesis of a cobalt-free corrinoid precursor, hydrogenobyrinic acid, before the insertion of the cobalt ion.[7] The pathway commences with the transformation of uroporphyrinogen III and proceeds through a series of enzymatic steps to form adenosylcobyric acid.[7]

Figure 1: Aerobic biosynthesis pathway of this compound.

Anaerobic Biosynthesis Pathway

The anaerobic pathway, found in organisms like Salmonella typhimurium and Propionibacterium shermanii, is characterized by the early insertion of cobalt into the forming corrin ring.[6][8] The pathway also starts with uroporphyrinogen III but diverges significantly from the aerobic route in its initial steps.[1][8]

Figure 2: Anaerobic biosynthesis pathway of this compound.

Experimental Protocols for Isolation and Purification

The isolation of this compound from microbial cultures involves a multi-step process including cell harvesting, cell lysis, extraction, and chromatographic purification. The following protocols are generalized from methods reported for Propionibacterium freudenreichii and other producing organisms.

Cell Culture and Harvesting

Propionibacterium freudenreichii is a commonly used organism for industrial production of Vitamin B12.[9][10][11]

-

Culture Medium: A typical medium for P. freudenreichii contains glucose, yeast extract, and essential minerals.[11]

-

Fermentation: The fermentation is generally carried out under anaerobic or microaerophilic conditions at 30°C for 5-7 days.[11]

-

Harvesting: Cells are harvested by centrifugation at 8,000-10,000 x g for 15-20 minutes. The cell pellet is washed with a suitable buffer (e.g., phosphate buffer, pH 7.0).

Cell Lysis and Extraction

-

Cell Disruption: The harvested cell pellet is resuspended in a minimal volume of buffer. Cell lysis can be achieved by methods such as sonication, high-pressure homogenization, or enzymatic digestion. A common laboratory method involves boiling the cell suspension in a phosphate buffer (pH 7.0) for 30 minutes to release intracellular cobalamins.[12]

-

Extraction: To convert all cobalamins to the more stable cyano-form for initial purification and quantification, potassium cyanide can be added to the cell lysate.[13] However, for the isolation of this compound, this step should be omitted and the process carried out in the dark to prevent photolytic cleavage of the Co-C bond. The lysate is then centrifuged to remove cell debris, yielding a crude extract.

Chromatographic Purification

A combination of chromatographic techniques is typically employed to achieve high purity this compound.

Figure 3: General workflow for the purification of this compound.

Ion-exchange chromatography is an effective initial step to separate cobalamins from other charged molecules in the crude extract.[14][15][16][17]

-

Resin: A weak anion exchanger like DEAE-Sephadex is commonly used.[16]

-

Equilibration: The column is equilibrated with a low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 8.0).[16]

-

Sample Loading and Elution: The crude extract is loaded onto the column. After washing to remove unbound impurities, the bound cobalamins are eluted using a salt gradient (e.g., 0-1 M NaCl in the equilibration buffer). Fractions are collected and monitored for the presence of this compound by UV-Vis spectrophotometry (absorbance at ~525 nm).

Affinity chromatography offers high selectivity by utilizing the specific binding of cobalamins to an immobilized binding protein.[18][19][20][21][22]

-

Matrix: A common matrix is Sepharose coupled to a vitamin B12 binding protein, such as intrinsic factor or transcobalamin.[18][19]

-

Binding and Elution: The partially purified fractions from ion-exchange chromatography are applied to the affinity column under conditions that favor binding. After washing, the bound this compound is eluted by changing the pH or by using a denaturing agent (e.g., guanidine-HCl).

Preparative RP-HPLC is often the final polishing step to obtain highly pure this compound.

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is employed for elution.

-

Detection: The eluate is monitored at multiple wavelengths, including those specific for cobalamins.

Quantitative Data

The production of this compound varies significantly depending on the microbial strain, fermentation conditions, and media composition. The following tables summarize some reported yields.

Table 1: this compound Production in Rhizobium species [23][24]

| Strain | Media Optimization | Production Yield (mg/L) |

| Rhizobium sp. AMB | Optimized with beet molasses, cobalt nitrate, and 5,6-DMB | 28.0 ± 0.26 |

| Rhizobium sp. PMT4 | Optimized with beet molasses, cobalt nitrate, and 5,6-DMB | 19.0 ± 0.26 |

| Various isolates | Initial screening | 0.5 - 7.0 ppm |

Table 2: Vitamin B12 Production in Propionibacterium freudenreichii [11][25]

| Strain | Fermentation Conditions | Production Yield |

| P. freudenreichii CICC10019 | Optimized medium | 8.32 ± 0.02 mg/L |

| P. freudenreichii | Chemically defined medium | [15N]-AdoCbl: 635 ± 102 µg/L |

| P. freudenreichii | Anaerobic, with DMB addition | Not specified |

Conclusion

The discovery and isolation of this compound have been pivotal in advancing our understanding of essential metabolic pathways. The intricate biosynthesis of this complex coenzyme, occurring through distinct aerobic and anaerobic routes in microorganisms, continues to be an area of active research. The experimental protocols outlined in this guide provide a framework for the extraction and purification of this compound, while the quantitative data highlight the potential for optimizing its production from microbial sources. This technical guide serves as a foundational resource for researchers and professionals in the fields of biochemistry, microbiology, and drug development, facilitating further exploration and application of this vital biomolecule.

References

- 1. researchgate.net [researchgate.net]

- 2. nobelprize.org [nobelprize.org]

- 3. iycr2014.org [iycr2014.org]

- 4. DOROTHY HODGKIN (1910 - 1994) [et al]. X-ray Crystallographic Evidence on the Structure of Vitamin B12. (Nature 1954, 174, 1169-1171.) | Crystallography: Defining the Shape of Our Modern World [xray-exhibit.scs.illinois.edu]

- 5. Vitamin B12 [chm.bris.ac.uk]

- 6. Cobalamin biosynthesis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Bioprocess Strategies for Vitamin B12 Production by Microbial Fermentation and Its Market Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Improvement of this compound production by metabolic control strategy in Propionibacterium freudenreichii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolic profiling analysis of the vitamin B12 producer Propionibacterium freudenreichii - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Food-Like Growth Conditions Support Production of Active Vitamin B12 by Propionibacterium freudenreichii 2067 without DMBI, the Lower Ligand Base, or Cobalt Supplementation [frontiersin.org]

- 14. Versatile separation of nucleotides from bacterial cell lysates using strong anion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. High performance anion exchange chromatography purification of probiotic bacterial extracellular vesicles enhances purity and anti-inflammatory efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. High performance anion exchange chromatography purification of probiotic bacterial extracellular vesicles enhances purity and anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Isolation of vitamin B12-binding proteins using affinity chromatography. 3. Purification and properties of human plasma transcobalamin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Immobilized Vitamin B12 for Vitamin B12 binding protein purification [gbiosciences.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 25. Frontiers | Production of Four 15N-Labelled Cobalamins via Biosynthesis Using Propionibacterium freudenreichii [frontiersin.org]

adenosylcobalamin biosynthesis pathway in bacteria

An In-depth Technical Guide to the Adenosylcobalamin Biosynthesis Pathway in Bacteria

Introduction

This compound (AdoCbl), a biologically active form of vitamin B12, is a structurally complex cofactor essential for a variety of enzymatic reactions in bacteria, archaea, and animals.[1] Its biosynthesis is exclusive to certain prokaryotes and proceeds through intricate, multi-step pathways.[1] This guide provides a detailed overview of the two distinct bacterial pathways for AdoCbl synthesis: the aerobic and anaerobic routes. It is intended for researchers, scientists, and drug development professionals, offering insights into the core biochemistry, quantitative production data, and detailed experimental protocols for studying this vital metabolic process.

The primary distinction between the two pathways lies in the timing of cobalt insertion into the corrin (B1236194) ring. The aerobic pathway, found in organisms like Pseudomonas denitrificans, incorporates cobalt late in the synthesis, whereas the anaerobic pathway, characteristic of bacteria such as Salmonella typhimurium and Bacillus megaterium, inserts cobalt at an early stage.[1][2] Both pathways commence from the common tetrapyrrole precursor, uroporphyrinogen III, which is also a precursor for heme and chlorophyll.[1]

The Aerobic Biosynthesis Pathway

The aerobic biosynthesis of this compound is characterized by its requirement for molecular oxygen and the late insertion of a cobalt ion into the corrin ring. This pathway involves approximately 30 enzymatic steps.[3]

The initial steps are shared with the synthesis of other tetrapyrroles, leading to the formation of uroporphyrinogen III from 5-aminolevulinic acid.[1][4] The pathway then diverges, with a series of methylation, ring contraction, and other modification reactions to form the cobalt-free intermediate, hydrogenobyrinic acid.[2] Cobalt is then inserted into this intermediate, followed by amidation, adenosylation, and the attachment of the nucleotide loop to yield the final this compound.[2]

Figure 1: Aerobic this compound biosynthesis pathway.

The Anaerobic Biosynthesis Pathway

The anaerobic pathway for this compound synthesis does not require molecular oxygen. Its defining feature is the early insertion of cobalt into the macrocycle, specifically into sirohydrochlorin, a derivative of uroporphyrinogen III.[2] This pathway is found in bacteria like Salmonella typhimurium and Propionibacterium shermanii.[1]

Following cobalt insertion, the pathway proceeds through a series of cobalt-containing intermediates (cobalt-precorrins). These intermediates undergo methylation and ring contraction to form cobyrinic acid.[2] The subsequent steps of amidation, adenosylation, and nucleotide loop assembly are largely similar to the aerobic pathway, ultimately leading to this compound.[2]

Figure 2: Anaerobic this compound biosynthesis pathway.

Quantitative Data on this compound Production

The production of this compound varies significantly among different bacterial species and can be substantially increased through metabolic engineering.

| Bacterial Strain | Production Titer | Notes | Reference |

| Rhizobium spp. (Isolate AMB) | 28 ± 0.26 ppm (mg/L) | Optimized media conditions | [5] |

| Rhizobium spp. (Isolate PMT4) | 19 ± 0.26 ppm (mg/L) | Optimized media conditions | [5] |

| Rhizobium cobalaminogenum | 16.5 mg/L | Reported as a producer of cyanocobalamin (B1173554) | [5] |

| Rhizobium meliloti | 1000 µg/ml | Highest production among 70 screened Rhizobium strains | [5] |

| Metabolically Engineered E. coli | 30,700 µg/g dry cell weight | Overexpression of 28 genes, >250-fold increase | [6] |

| Cell-free system | 417.41 µg/L | Using 5-aminolevulinic acid as a substrate | [7] |

| Cell-free system | 5.78 mg/L | Using hydrogenobyrate as a substrate | [7] |

Experimental Protocols

Cloning and Expression of Cobalamin Biosynthesis Genes

This protocol provides a general framework for cloning and expressing genes from the AdoCbl pathway, often performed in a heterologous host like E. coli, which does not naturally synthesize cobalamin.[8][9]

a. Gene Amplification and Plasmid Construction:

-

Amplify the desired cob or cbi genes from the genomic DNA of a producer strain (e.g., Rhodobacter capsulatus, Bacillus megaterium) using PCR with primers containing appropriate restriction sites.[10]

-

Digest the PCR product and a suitable expression vector (e.g., pET series) with the corresponding restriction enzymes.

-

Ligate the digested gene into the vector.

-

Transform the ligation mixture into a cloning strain of E. coli (e.g., DH5α).

-

Select for positive clones by antibiotic resistance and confirm the insert by colony PCR and DNA sequencing.

b. Protein Overexpression:

-

Transform the confirmed plasmid into an expression strain of E. coli (e.g., BL21(DE3)).

-

Grow the transformed cells in a suitable medium (e.g., LB) at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.

-

Continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein production.

-

Harvest the cells by centrifugation.

Purification of His-tagged Biosynthetic Enzymes

Many studies utilize N- or C-terminal polyhistidine tags (His-tags) for efficient protein purification.[11]

a. Cell Lysis:

-

Resuspend the harvested cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and a protease inhibitor cocktail).

-

Lyse the cells using sonication or a French press on ice.

-

Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C to pellet cell debris.

b. Affinity Chromatography:

-

Apply the cleared lysate to a nickel-nitrilotriacetic acid (Ni-NTA) affinity column pre-equilibrated with lysis buffer.

-

Wash the column with several column volumes of a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Collect fractions and analyze them by SDS-PAGE to assess purity.

-

Pool the pure fractions and dialyze against a storage buffer (e.g., containing glycerol) for long-term storage at -80°C.

Analysis of Cobalamins and Intermediates by HPLC

High-Performance Liquid Chromatography (HPLC) is a primary method for the separation and quantification of cobalamin and its precursors.[2][4]

a. Sample Preparation:

-

For intracellular analysis, lyse bacterial cells and clarify the lysate. For extracellular analysis, use the culture supernatant.

-

In many cases, cobalamins are converted to the more stable cyanocobalamin (CN-Cbl) by adding potassium cyanide during extraction.[12]

-

Use solid-phase extraction (SPE) or immunoaffinity columns for sample cleanup and concentration, especially for low-abundance samples.[2][12]

b. HPLC Method:

-

Column: C18 reverse-phase column (e.g., Ascentis® RP-Amide, 150 mm × 4.6 mm, 5 μm).[2]

-

Mobile Phase: A gradient of methanol (B129727) and an aqueous buffer (e.g., acetate (B1210297) buffer, pH 6.0).[2]

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV-Vis detector. Wavelengths of 361 nm are often used for high sensitivity for cyanocobalamin, while other wavelengths like 450 nm or 550 nm can also be employed.[2][4]

-

Quantification: Compare the peak area of the sample to a standard curve generated from known concentrations of AdoCbl or CN-Cbl standards.[6]

Mass Spectrometry Analysis of Pathway Intermediates

Mass spectrometry (MS), often coupled with HPLC (LC-MS), is crucial for the identification and structural elucidation of biosynthetic intermediates.[10][13][14]

a. Sample Preparation:

-

Samples are typically purified by HPLC prior to MS analysis.[15]

-

Collected HPLC fractions are concentrated or lyophilized and then reconstituted in a solvent compatible with electrospray ionization (ESI), such as a mixture of water, acetonitrile, and formic acid.[15]

b. MS Method:

-

Ionization: Electrospray ionization (ESI) is commonly used.[13]

-

Analysis: High-resolution mass spectrometers (e.g., Time-of-Flight, TOF) are used to determine the accurate mass of the intermediates.[15]

-

Tandem MS (MS/MS): To elucidate the structure of the intermediates, collision-induced dissociation (CID) is used to fragment the parent ion, and the resulting fragmentation pattern is analyzed.[14] This allows for the identification of specific chemical moieties within the molecule.

"Enzyme-Trap" Method for Isolating Unstable Intermediates

Many intermediates in the cobalamin pathway are highly unstable. The "enzyme-trap" approach allows for their isolation as stable enzyme-product complexes.[10][16]

a. Principle: The pathway is reconstructed in a host like E. coli. The final enzyme in the reconstructed sequence is His-tagged. When the pathway is active, the unstable intermediate produced by the penultimate enzyme becomes tightly bound to the His-tagged terminal enzyme. b. Protocol:

-

Co-express the genes for a segment of the biosynthesis pathway in E. coli, with the gene for the final enzyme in the sequence carrying a His-tag.

-

Lyse the cells and perform Ni-NTA affinity chromatography as described above.

-

The His-tagged enzyme will be purified along with its tightly bound, unstable substrate (the intermediate).

-

The stable enzyme-intermediate complex can then be analyzed directly, or the intermediate can be released by denaturing the protein (e.g., by heating) for further analysis by HPLC or MS.[17]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the production and analysis of a cobalamin pathway intermediate using a heterologous expression system.

Figure 3: General experimental workflow for pathway analysis.

Conclusion

The biosynthesis of this compound in bacteria is a testament to the complexity and elegance of microbial metabolism. The existence of two distinct pathways, aerobic and anaerobic, highlights the adaptability of bacteria to different environmental conditions. Understanding these pathways in detail is not only fundamental to microbiology but also holds significant potential for industrial biotechnology and drug development. The methodologies outlined in this guide, from genetic manipulation to advanced analytical techniques, provide a robust toolkit for researchers to further explore, engineer, and exploit this fascinating biosynthetic process.

References

- 1. Cobalamin biosynthesis - Wikipedia [en.wikipedia.org]

- 2. A Stability-Indicating HPLC Method for the Determination of Nitrosylcobalamin (NO-Cbl), a Novel Vitamin B12 Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic engineering of cobalamin (vitamin B12) production in Bacillus megaterium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. A synthetic cell-free 36-enzyme reaction system for vitamin B12 production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cloning of multiple genes involved with cobalamin (Vitamin B12) biosynthesis in Bacillus megaterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. An enzyme-trap approach allows isolation of intermediates in cobalamin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 13. Determination of hydroxyalkyl derivatives of cobalamin (vitamin B12) using reversed phase high performance liquid chromatography with electrospray tandem mass spectrometry and ultraviolet diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. High Resolution Mass Spectrometric Analysis of Vitamin B12 Opens the Door to Structural Identification of Cobalamin Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The reaction of this compound-dependent glutamate mutase with 2-thiolglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pure.york.ac.uk [pure.york.ac.uk]

- 17. scispace.com [scispace.com]

Structural Analysis of Adenosylcobalamin-Dependent Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosylcobalamin (AdoCbl), a biologically active form of vitamin B12, serves as a crucial cofactor for a unique class of enzymes that catalyze chemically challenging isomerization and elimination reactions.[1][2][3] These enzymes play vital roles in various metabolic pathways, including amino acid and fatty acid metabolism in organisms ranging from bacteria to humans.[4] The defining feature of AdoCbl-dependent enzymes is their utilization of a radical-based catalytic mechanism, initiated by the homolytic cleavage of the cobalt-carbon (Co-C) bond of the cofactor.[1][2][3][5] This process generates a highly reactive 5'-deoxyadenosyl radical, which subsequently abstracts a hydrogen atom from the substrate, initiating the rearrangement or elimination reaction.[1][3][6]

Understanding the intricate structural and mechanistic details of these enzymes is paramount for elucidating fundamental principles of enzyme catalysis and for the development of novel therapeutics targeting diseases associated with their dysfunction, such as methylmalonic aciduria.[4] This technical guide provides an in-depth overview of the structural analysis of AdoCbl-dependent enzymes, focusing on key examples such as methylmalonyl-CoA mutase, glutamate (B1630785) mutase, and class II ribonucleotide reductase. It summarizes key quantitative data, details essential experimental protocols, and provides visual representations of catalytic and experimental workflows.

General Catalytic Mechanism

The catalytic cycle of AdoCbl-dependent isomerases follows a conserved radical-based mechanism. The key steps are outlined below and illustrated in the accompanying diagram.

-

Substrate Binding: The cycle initiates with the binding of the substrate to the enzyme's active site.

-

Co-C Bond Homolysis: Substrate binding induces a conformational change in the enzyme that triggers the homolytic cleavage of the Co-C bond in the AdoCbl cofactor. This generates a 5'-deoxyadenosyl radical (Ado•) and cob(II)alamin.[1][2][3][5]

-

Hydrogen Abstraction: The highly reactive Ado• abstracts a hydrogen atom from the substrate, forming 5'-deoxyadenosine (B1664650) and a substrate radical.[1][3][6]

-

Radical Rearrangement: The substrate radical undergoes a 1,2-rearrangement, migrating a functional group to an adjacent carbon atom, resulting in a product radical.

-

Hydrogen Re-abstraction: The product radical abstracts a hydrogen atom from the methyl group of 5'-deoxyadenosine, yielding the final product and regenerating the Ado•.

-

Recombination and Product Release: The Ado• radical recombines with cob(II)alamin to reform the AdoCbl cofactor, and the product is released from the active site.

Quantitative Data Summary

The following tables summarize key quantitative data for prominent this compound-dependent enzymes, providing a basis for comparison of their structural and kinetic properties.

Table 1: Structural Data of Selected this compound-Dependent Enzymes

| Enzyme | Organism | PDB ID | Resolution (Å) | Method |

| Methylmalonyl-CoA Mutase | Homo sapiens | --INVALID-LINK-- | 2.00 | X-ray Diffraction |

| Propionibacterium shermanii | --INVALID-LINK-- | 2.00 | X-ray Diffraction | |

| Glutamate Mutase | Clostridium cochlearium | --INVALID-LINK-- | 1.90 | X-ray Diffraction |

| Clostridium cochlearium | --INVALID-LINK-- | 1.82 | X-ray Diffraction | |

| Class II Ribonucleotide Reductase | Lactobacillus leichmannii | --INVALID-LINK-- | 1.75 | X-ray Diffraction |

| Escherichia coli | --INVALID-LINK-- | 2.50 | X-ray Diffraction |

Table 2: Kinetic Parameters of Selected this compound-Dependent Enzymes

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Organism |

| Methylmalonyl-CoA Mutase (Human) | Methylmalonyl-CoA | 350 | - | - | Homo sapiens |

| This compound | 0.24 | - | - | Homo sapiens | |

| Glutamate Mutase | L-Glutamate | - | - | - | Clostridium cochlearium |

| (2S, 3S)-3-Methylaspartate | 7000 | 0.54 | 77 | Clostridium cochlearium[7] | |

| Ribonucleotide Reductase (Class II) | GTP | - | - | - | Thermus thermophilus |

Note: Kinetic parameters can vary significantly depending on the experimental conditions (pH, temperature, etc.) and the specific publication. The data presented here are representative values.

Experimental Protocols

Detailed methodologies are crucial for the reproducible structural and functional analysis of AdoCbl-dependent enzymes. The following sections provide an overview of key experimental protocols.

Protein Expression and Purification

A reliable source of pure, active enzyme is the prerequisite for any structural or kinetic study.

Protocol:

-

Gene Cloning and Expression Vector Construction: The gene encoding the target enzyme is cloned into a suitable expression vector, often with an affinity tag (e.g., His-tag) to facilitate purification.

-

Heterologous Expression: The expression vector is transformed into a suitable host, typically Escherichia coli. Cells are grown to a specific optical density, and protein expression is induced (e.g., with IPTG). For human methylmalonyl-CoA mutase, expression at a lower temperature (e.g., 12°C) can improve the yield of soluble, active protein.[8][9]

-

Cell Lysis and Clarification: Cells are harvested and lysed (e.g., by sonication or French press). The lysate is clarified by centrifugation to remove cell debris.

-

Affinity Chromatography: The clarified lysate is loaded onto an affinity column (e.g., Ni-NTA for His-tagged proteins). The column is washed, and the protein is eluted with a suitable buffer (e.g., containing imidazole).

-

Further Purification (Optional): Depending on the purity, further purification steps such as ion-exchange chromatography or size-exclusion chromatography may be necessary.

-

Purity and Concentration Determination: Protein purity is assessed by SDS-PAGE, and the concentration is determined using a standard method (e.g., Bradford assay or UV absorbance at 280 nm).

X-ray Crystallography

X-ray crystallography provides high-resolution three-dimensional structures of proteins, offering detailed insights into active site architecture and enzyme-cofactor-substrate interactions.

Protocol:

-

Protein Preparation: Highly pure and concentrated protein is required. The protein is often exchanged into a buffer suitable for crystallization.

-

Crystallization Screening: A broad range of crystallization conditions (precipitants, pH, salts, additives) are screened using techniques like hanging-drop or sitting-drop vapor diffusion. This is often performed in a high-throughput manner.

-

Crystal Optimization: Once initial crystals are obtained, the conditions are optimized to improve crystal size and quality. This may involve fine-tuning precipitant concentration, pH, or temperature.

-

Cryo-protection and Data Collection: Crystals are cryo-protected by soaking in a solution containing a cryoprotectant (e.g., glycerol) before being flash-cooled in liquid nitrogen. X-ray diffraction data are then collected at a synchrotron source.

-

Structure Determination and Refinement: The diffraction data are processed to determine the electron density map. The protein structure is then built into this map and refined to yield the final atomic model. For methylmalonyl-CoA mutase from Propionibacterium shermanii, crystals were grown in the presence of Coenzyme A, with polyethylene (B3416737) glycol as the precipitant.[10]

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has emerged as a powerful technique for determining the structures of large protein complexes and those that are difficult to crystallize.

Protocol:

-

Sample and Grid Preparation: A small volume of the purified protein solution is applied to an EM grid. The grid is then blotted to create a thin film of the sample.[11][12][13]

-

Vitrification: The grid is rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the sample, preserving the protein in a near-native state in amorphous ice.[11][13][14]

-

Data Collection: The vitrified grids are loaded into a transmission electron microscope, and a large number of images (micrographs) are collected.

-

Image Processing and 3D Reconstruction: Individual particle images are picked from the micrographs, aligned, and classified. A 3D reconstruction of the protein is then generated from the 2D images.

-

Model Building and Refinement: An atomic model is built into the 3D density map and refined.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a key technique for studying radical intermediates in enzyme reactions, as it can detect and characterize species with unpaired electrons, such as the cob(II)alamin and substrate radicals formed during the catalytic cycle of AdoCbl-dependent enzymes.[15][16]

Protocol:

-

Sample Preparation: The enzyme reaction is initiated by mixing the enzyme, AdoCbl, and substrate. The reaction is then rapidly frozen at a specific time point to trap the radical intermediates.

-

EPR Measurement: The frozen sample is placed in an EPR spectrometer. The spectrum is recorded at cryogenic temperatures (e.g., 25 K for methylmalonyl-CoA mutase studies).[15]

-

Spectral Analysis: The EPR spectrum provides information about the electronic structure and environment of the paramagnetic species. Simulation of the spectrum can yield parameters such as g-values and hyperfine coupling constants, which help in identifying the radical species.[15][17] For cob(II)alamin, the EPR spectrum is sensitive to the axial ligand, providing insights into the coordination environment of the cobalt ion.[17]

Stopped-Flow Spectroscopy

Stopped-flow spectroscopy is used to study the pre-steady-state kinetics of enzyme reactions, allowing for the direct observation of the formation and decay of reaction intermediates on the millisecond timescale.[18][19][20][21]

Protocol:

-

Reactant Preparation: Solutions of the enzyme and substrate are prepared in separate syringes.

-

Rapid Mixing: The solutions are rapidly mixed in a stopped-flow instrument, initiating the reaction.

-

Spectroscopic Monitoring: The reaction is monitored in real-time by measuring changes in absorbance or fluorescence. For AdoCbl-dependent enzymes, the formation of cob(II)alamin can be monitored by its characteristic UV-visible spectrum.[22][23]

-

Data Analysis: The kinetic traces are fitted to appropriate models to extract rate constants for individual steps in the reaction mechanism.[18] This technique has been instrumental in demonstrating that the homolysis of the Co-C bond is coupled to hydrogen abstraction from the substrate in glutamate mutase.[1][22][23]

Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful tool to probe the role of specific amino acid residues in catalysis and substrate binding.[24][25]

Protocol:

-

Primer Design: Primers containing the desired mutation are designed.

-

Mutagenesis Reaction: The plasmid containing the gene of interest is amplified by PCR using the mutagenic primers.

-

Template Removal: The parental, non-mutated DNA template is digested with a specific restriction enzyme (e.g., DpnI).

-

Transformation and Sequencing: The mutated plasmid is transformed into E. coli, and the presence of the desired mutation is confirmed by DNA sequencing.

-

Protein Expression and Characterization: The mutant protein is expressed, purified, and its kinetic and structural properties are characterized and compared to the wild-type enzyme. Studies on methylmalonyl-CoA mutase have used this technique to investigate the roles of active site residues in stabilizing radical intermediates.[24][26]

Visualizations of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the study of this compound-dependent enzymes.

References

- 1. Pre-steady-state kinetic investigation of intermediates in the reaction catalyzed by this compound-dependent glutamate mutase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound-dependent isomerases: new insights into structure and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound enzymes: Theory and experiment begin to converge - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of vitamin B12 on methylmalonyl-CoA mutase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Expression and kinetic characterization of methylmalonyl-CoA mutase from patients with the mut- phenotype: evidence for naturally occurring interallelic complementation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. bitesizebio.com [bitesizebio.com]

- 12. Frontiers | Recent Technical Advances in Sample Preparation for Single-Particle Cryo-EM [frontiersin.org]

- 13. ultimate-guide-to-cryo-em-sample-preparation | Shuimu Biosciences [shuimubio.com]

- 14. creative-biostructure.com [creative-biostructure.com]

- 15. Characterization of a Succinyl-CoA Radical–Cob(II)alamin Spin Triplet Intermediate in the Reaction Catalyzed by this compound-Dependent Methylmalonyl-CoA Mutase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Cob(II)alamin: Relativistic DFT Analysis of the EPR Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Investigate enzymatic mechanisms using stopped-flow [photophysics.com]

- 19. A Stopped Flow Transient Kinetic Analysis of Substrate Binding and Catalysis in Escherichia coli d-3-Phosphoglycerate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. Fast Kinetics of Reactions and Conformational Changes | SIP - Shared Instruments Pool in the Department of Biochemistry, CU Boulder | University of Colorado Boulder [colorado.edu]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Alternative Pathways for Radical Dissipation in an Active Site Mutant of B12-dependent Methylmalonyl-CoA Mutase - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The active site and substrates binding mode of malonyl-CoA synthetase determined by transferred nuclear Overhauser effect spectroscopy, site-directed mutagenesis, and comparative modeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 26. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

The Homolytic Cleavage of the Co-C Bond in Adenosylcobalamin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosylcobalamin (AdoCbl), a biologically active form of vitamin B12, plays a critical role as a cofactor in a variety of enzymatic reactions that proceed through radical-based mechanisms. Central to its function is the homolytic cleavage of a unique cobalt-carbon (Co-C) bond, which generates a highly reactive 5'-deoxyadenosyl radical (Ado•) and cob(II)alamin. This radical initiator is essential for catalysis in numerous metabolic pathways, including isomerization, elimination, and rearrangement reactions. In the cellular environment, AdoCbl-dependent enzymes exhibit a remarkable ability to accelerate the rate of Co-C bond homolysis by approximately 12 orders of magnitude compared to the uncatalyzed reaction in solution.[1] This technical guide provides an in-depth exploration of the core principles governing the homolytic cleavage of the Co-C bond in this compound, summarizing key quantitative data, detailing experimental methodologies for its study, and visualizing the intricate mechanisms and workflows involved.

The Mechanism of Co-C Bond Homolysis

The homolytic cleavage of the Co-C bond in AdoCbl is a thermodynamically unfavorable process in free solution, with a bond dissociation energy (BDE) of approximately 32 kcal/mol.[2][3] This high energy barrier underscores the stability of the Co-C bond and the necessity of enzymatic intervention to facilitate its cleavage for biological purposes.

The process can be represented as follows:

AdoCbl ⇌ Cob(II)alamin + 5'-deoxyadenosyl radical (Ado•)

Enzymes that utilize AdoCbl as a cofactor have evolved sophisticated mechanisms to lower the activation energy for this bond scission. While the precise mechanisms are still a subject of active research, a consensus is emerging that a combination of factors contributes to this catalytic rate enhancement. These include:

-

Substrate Binding: The binding of the substrate to the enzyme's active site is a crucial trigger for Co-C bond homolysis.[2] In the absence of the substrate, the bond remains largely intact.

-

Conformational Changes: Substrate binding is believed to induce conformational changes in both the enzyme and the cofactor, which may destabilize the Co-C bond.

-

Stabilization of Cleavage Products: The enzyme active site provides an environment that stabilizes the resulting cob(II)alamin and the highly reactive 5'-deoxyadenosyl radical, thus shifting the equilibrium towards cleavage.[3]

-

"Upstream" and "Downstream" Regulation: The enzyme tightly controls the generation and reactivity of the adenosyl radical, ensuring that it is generated only when the substrate is in place and that its reactivity is directed towards the substrate.

Quantitative Data on Co-C Bond Dissociation

The energy required to break the Co-C bond homolytically is a critical parameter in understanding the function of this compound. This bond dissociation energy (BDE) has been determined through both experimental and computational methods under various conditions.

| Parameter | Condition | Value | Reference(s) |

| Co-C Bond Dissociation Energy (BDE) | In free solution | ~32 kcal/mol (134 kJ/mol) | [2][3] |

| In the gas phase (adenosylcobinamide) | 41.5 ± 1.2 kcal/mol | [4] | |

| In the gas phase (methylcobinamide) | 44.6 ± 0.8 kcal/mol | [4] | |

| In Glutamate Mutase (calculated) | ~4 kcal/mol (17 kJ/mol) | [3] | |

| Enzymatic Rate Acceleration | Compared to solution | ~1012-fold | [1][5] |

| Thermodynamic Parameters for Homolysis in Ribonucleoside Triphosphate Reductase | ΔH | 20 kcal/mol | [6] |

| ΔS | 70 cal mol-1 K-1 | [6] | |

| ΔH‡ | 46 kcal/mol | [6] | |

| ΔS‡ | 96 cal mol-1 K-1 | [6] |

Experimental Protocols for Studying Co-C Bond Cleavage

A variety of biophysical techniques are employed to investigate the kinetics and mechanism of Co-C bond homolysis in this compound and its dependent enzymes.

UV-Visible Spectroscopy

-

Principle: The cleavage of the Co-C bond results in a change in the oxidation state of the cobalt ion from Co(III) in this compound to Co(II) in cob(II)alamin. This change is accompanied by distinct alterations in the electronic absorption spectrum. Typically, the formation of cob(II)alamin is monitored by an increase in absorbance around 475 nm and a decrease in the region of 525 nm.

-

Methodology:

-

Prepare a solution of the AdoCbl-dependent enzyme in a suitable buffer.

-

Place the enzyme solution in a quartz cuvette and record a baseline UV-Vis spectrum.

-

Initiate the reaction by adding the substrate to the cuvette.

-

Record spectra at regular time intervals to monitor the changes in absorbance corresponding to the formation of cob(II)alamin.

-

The rate of Co-C bond cleavage can be determined by fitting the time-dependent absorbance changes to an appropriate kinetic model.

-

Stopped-Flow Kinetics

-

Principle: For rapid enzymatic reactions, stopped-flow spectroscopy allows for the observation of pre-steady-state kinetics. This technique rapidly mixes the enzyme and substrate, and then monitors the reaction progress on a millisecond timescale, often by UV-Visible absorption or fluorescence.

-

Methodology:

-

Load the enzyme and substrate solutions into separate syringes of the stopped-flow instrument.

-

Rapidly inject and mix the solutions into an observation cell.

-

Monitor the change in absorbance or fluorescence at a specific wavelength corresponding to the formation of an intermediate, such as cob(II)alamin.

-

The resulting kinetic traces can be analyzed to determine rate constants for individual steps in the reaction, including Co-C bond homolysis.

-

Electron Paramagnetic Resonance (EPR) Spectroscopy

-

Principle: EPR spectroscopy is a powerful technique for detecting and characterizing paramagnetic species, such as the cob(II)alamin and the organic radicals generated upon Co-C bond cleavage.

-

Methodology:

-

Prepare a reaction mixture containing the AdoCbl-dependent enzyme, this compound, and the substrate.

-

Initiate the reaction and then rapidly freeze the sample in liquid nitrogen to trap the radical intermediates.

-

The frozen sample is then placed in the EPR spectrometer.

-

EPR spectra are recorded at cryogenic temperatures (e.g., 30 K).

-

The resulting spectra can provide information about the electronic structure, conformation, and environment of the paramagnetic species. Spin trapping or isotopic labeling can be used to identify specific radical intermediates.[7][8][9]

-

Resonance Raman Spectroscopy

-

Principle: Resonance Raman spectroscopy provides detailed vibrational information about the chromophoric cobalamin cofactor. Changes in the vibrational modes of the corrin (B1236194) ring can be used to probe the state of the Co-C bond and the overall conformation of the cofactor upon binding to the enzyme and substrate.

-

Methodology:

-

Prepare a concentrated and highly purified sample of the holoenzyme (enzyme with AdoCbl bound).

-

Excite the sample with a laser wavelength that is in resonance with an electronic transition of the cobalamin cofactor (typically in the visible region).

-

Collect the scattered Raman light using a spectrometer.

-

Analysis of the resulting vibrational spectrum can reveal subtle changes in the cofactor's structure that may be related to the activation of the Co-C bond.

-

Visualizing the Process: Signaling Pathways and Workflows

Graphviz diagrams provide a clear and concise way to visualize the complex processes involved in the homolytic cleavage of the Co-C bond.

Conclusion and Future Directions

The homolytic cleavage of the Co-C bond in this compound is a fascinating and fundamental process in biological radical chemistry. While significant progress has been made in elucidating the mechanisms by which enzymes catalyze this challenging reaction, many questions remain. Future research will likely focus on trapping and characterizing the transient radical intermediates, further refining our understanding of the role of the protein environment in catalysis through advanced computational and spectroscopic techniques, and exploring the potential for designing novel catalysts and inhibitors based on these principles. A deeper understanding of this process holds significant promise for the development of new therapeutics and biotechnological applications.

References

- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 2. Co-C Bond Dissociation Energies in Cobalamin Derivatives and Dispersion Effects: Anomaly or Just Challenging? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound enzymes: Theory and experiment begin to converge - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Co-C dissociation of this compound (coenzyme B12): role of dispersion, induction effects, solvent polarity, and relativistic and thermal corrections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Heterologous expression of cobalamin dependent class-III enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of the Substrate Radical Intermediate Derived from Ethanolamine During Catalysis by Ethanolamine Ammonia-Lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EPR spectroscopic evidence for the mechanism-based inactivation of this compound-dependent diol dehydratase by coenzyme analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Linchpin of Genomic Integrity: Adenosylcobalamin's Crucial Role in DNA Synthesis and Repair

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosylcobalamin (AdoCbl), one of the two active coenzyme forms of vitamin B12, plays a critical, albeit often indirect, role in the maintenance of genomic stability. While methylcobalamin (B1676134) is the direct cofactor for methionine synthase, a key enzyme in the folate and methionine cycles that produce precursors for DNA synthesis and methylation, this compound's function is primarily centered within the mitochondria. There, it acts as an essential cofactor for the enzyme methylmalonyl-CoA mutase. Deficiencies in this compound can lead to a cascade of metabolic disruptions that ultimately impair DNA synthesis and repair processes. This technical guide provides a comprehensive overview of the mechanisms by which this compound influences DNA integrity, details key experimental protocols for investigating these processes, and presents quantitative data from relevant studies.

Introduction to this compound and its Metabolic Significance

Vitamin B12, or cobalamin, is a complex water-soluble vitamin that is essential for human health. Its two biologically active forms are methylcobalamin and this compound.[1] While both are crucial, they perform distinct functions in different cellular compartments. This compound's primary role is as a cofactor for the mitochondrial enzyme methylmalonyl-CoA mutase (MCM).[1] This enzyme catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA, a key intermediate in the tricarboxylic acid (TCA) cycle.[2] This process is vital for the metabolism of odd-chain fatty acids and certain amino acids.[2]

A deficiency in this compound leads to the accumulation of methylmalonyl-CoA, which is then hydrolyzed to methylmalonic acid (MMA), a hallmark indicator of vitamin B12 deficiency. The metabolic bottleneck caused by impaired MCM activity has far-reaching consequences that extend to the nucleus and impact the very foundation of cellular function: DNA synthesis and repair.

The Role of this compound in DNA Synthesis

This compound's influence on DNA synthesis is primarily indirect, stemming from its role in mitochondrial metabolism and its interplay with the folate and methionine cycles.

The "Methyl-Folate Trap" and Nucleotide Synthesis

Vitamin B12 deficiency, regardless of the specific coenzyme form, can lead to a functional folate deficiency known as the "methyl-folate trap". Methionine synthase, which requires methylcobalamin, is responsible for converting 5-methyltetrahydrofolate (5-methyl-THF) to tetrahydrofolate (THF) while simultaneously regenerating methionine from homocysteine.[1] THF is a precursor for the synthesis of 5,10-methylenetetrahydrofolate, a critical coenzyme for thymidylate synthase, which catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[1][3]

In a state of overall vitamin B12 deficiency, the reduced activity of methionine synthase leads to the accumulation of 5-methyl-THF, which cannot be readily converted to other folate forms. This "trapping" of folate in an unusable form depletes the pool of 5,10-methylenetetrahydrofolate, thereby impairing dTMP synthesis.[1][4] The consequences of this are twofold:

-

Reduced DNA Synthesis: Insufficient dTMP leads to a slowdown of DNA replication, which can result in megaloblastic anemia, a condition characterized by large, immature red blood cells.[3]

-

Uracil (B121893) Misincorporation: The imbalance in the dUTP/dTTP ratio increases the likelihood of uracil being misincorporated into DNA in place of thymine.[2][5] The subsequent excision of uracil by DNA repair mechanisms can lead to single- and double-strand breaks, contributing to genomic instability.[5]

The Role of this compound-Dependent Ribonucleotide Reductase

In some prokaryotes, such as Lactobacillus leichmannii, this compound acts as a direct cofactor for a class II ribonucleotide reductase (RNR).[6][7] This enzyme catalyzes the reduction of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. The reaction proceeds via a free radical mechanism initiated by the homolytic cleavage of the cobalt-carbon bond in this compound.[7] While humans possess a different class of RNR that does not directly utilize this compound, the existence of this pathway in other organisms highlights the fundamental connection between this coenzyme and the synthesis of DNA precursors.

This compound's Impact on DNA Repair

The integrity of the genome is constantly challenged by endogenous and exogenous DNA damaging agents. Efficient DNA repair mechanisms are essential for maintaining cellular function and preventing diseases such as cancer. Vitamin B12 deficiency has been linked to increased DNA damage, and supplementation has been shown to mitigate these effects.

Indirect Effects on DNA Methylation and Genomic Stability

The methionine cycle, which is indirectly affected by this compound levels through overall cobalamin status, is the source of S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions, including DNA methylation.[8][9] DNA methylation is a crucial epigenetic modification that plays a role in gene expression, chromatin structure, and genomic stability.

Vitamin B12 deficiency can lead to decreased levels of SAM.[10] Reduced SAM levels can result in global DNA hypomethylation, which is associated with genomic instability and an increased risk of cancer.[11]

Quantitative Impact of Vitamin B12 on DNA Damage

Several studies have quantified the impact of vitamin B12 status on markers of DNA damage, such as the frequency of micronuclei (MN), which are small, extranuclear bodies that indicate chromosomal damage or loss.

| Study Population | Vitamin B12 Status | Intervention | Outcome Measure | Result | Reference |

| Children with Vitamin B12 deficiency and their mothers | Deficient | Vitamin B12 injection | DNA damage scores (Comet assay) | DNA damage scores were significantly higher before treatment and significantly improved 8 days after the first injection. | [12] |

| Healthy young women | Positive folate balance | 400 µ g/day folic acid for 4 weeks | Uracil misincorporation into DNA | Uracil misincorporation was significantly lower in subjects with plasma vitamin B12 concentrations above 400 pg/mL after folic acid supplementation. | [13] |

| HeLa Cells | Vitamin B12 and folate depleted | - | Rate of de novo dTMP synthesis | Combined vitamin B12 and folate depletion decreased the rate of de novo dTMP synthesis by 35%. | [4] |

| Rats | Vitamin B12 deficient | B12-deficient diet for 150 days | Hepatic S-adenosylmethionine (SAM) levels | Hepatic SAM levels were decreased in B12-deficient rats. | [10] |

| Subjects with cobalamin deficient megaloblastic anemia | Deficient | Cobalamin injections | Serum S-adenosylhomocysteine (SAH) | Serum SAH was elevated in deficient subjects and corrected with parenteral cobalamin therapy. | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in DNA synthesis and repair.

Measurement of DNA Synthesis Rate using BrdU Incorporation Assay

The Bromodeoxyuridine (BrdU) assay is a widely used method for quantifying cell proliferation by measuring the incorporation of the thymidine (B127349) analog BrdU into newly synthesized DNA.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

BrdU labeling solution (10 mM in PBS)

-

Fixing/Denaturing Solution (e.g., 70% ethanol, 2N HCl)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Anti-BrdU primary antibody

-

Fluorescently-labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Phosphate (B84403) Buffered Saline (PBS)

-

96-well microplate (for plate reader-based assays) or coverslips in a multi-well plate (for microscopy)

-

Microplate reader or fluorescence microscope

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate or on coverslips at a density that allows for logarithmic growth during the experiment.[14]

-

Cell Treatment: Treat cells with experimental compounds (e.g., varying concentrations of this compound or B12-deficient media) for the desired duration.[14]

-

BrdU Labeling: Add BrdU labeling solution to the cell culture medium to a final concentration of 10-100 µM. Incubate for 1-24 hours, depending on the cell cycle length.[15][16]

-

Fixation: Remove the culture medium and fix the cells with a fixing solution (e.g., 70% ethanol) for 20-30 minutes at room temperature.[14]

-

Denaturation: Remove the fixative and add a denaturing agent (e.g., 2N HCl) for 10-30 minutes at room temperature to expose the incorporated BrdU. Neutralize with a neutralizing buffer (e.g., 0.1 M sodium borate, pH 8.5).[14]

-

Permeabilization and Blocking: Wash the cells with PBS and then permeabilize with Permeabilization Buffer for 10-15 minutes. Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.[17]

-

Antibody Incubation: Incubate with anti-BrdU primary antibody diluted in Blocking Buffer for 1 hour at room temperature or overnight at 4°C. Wash three times with PBS.[17]

-

Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody diluted in Blocking Buffer for 1 hour at room temperature in the dark. Wash three times with PBS.[17]

-

Counterstaining and Imaging/Analysis: Counterstain the nuclei with DAPI. For microscopy, mount the coverslips on slides and visualize using a fluorescence microscope. For plate reader-based assays, add a suitable substrate and measure the absorbance or fluorescence.[14][18]